

An In-Depth Technical Guide to 6-Oxo-piperidine-2-carboxylic Acid

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Compound of Interest

Compound Name: 6-Oxo-piperidine-2-carboxylic acid

Cat. No.: B1229344

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **6-Oxo-piperidine-2-carboxylic acid**, a molecule of significant interest in biomedical research and synthetic chemistry. This document details its chemical identity, synthesis, and analytical protocols. A key focus is its emerging role as a biomarker for inherited metabolic disorders, alongside its utility as a versatile building block in the development of novel therapeutics. The guide includes structured data, detailed experimental methodologies, and visual representations of relevant biochemical pathways and experimental workflows to support advanced research and development.

Chemical Identity and Properties

6-Oxo-piperidine-2-carboxylic acid, also known as 6-oxo-pipecolic acid, is a cyclic derivative of α -aminoadipic acid. It exists as a lactam, formed through the intramolecular condensation of the ϵ -amino group and the α -carboxylic acid group of its precursor. The molecule's structure and key identifiers are crucial for its unambiguous identification in research and clinical settings.

Identifier	Value
IUPAC Name	6-oxopiperidine-2-carboxylic acid
Molecular Formula	C ₆ H ₉ NO ₃
Molecular Weight	143.14 g/mol
Canonical SMILES	<chem>C1CC(NC(=O)C1)C(=O)O</chem> [1]
InChI	InChI=1S/C6H9NO3/c8-5-3-1-2-4(7-5)6(9)10/h4H,1-3H2,(H,7,8)(H,9,10) [1]
InChIKey	FZXCPFJMYOQZCA-UHFFFAOYSA-N [1]
CAS Number	3770-22-7

Stereoisomeric forms are also recognized, with distinct InChIKeys:

- **(S)-6-Oxo-piperidine-2-carboxylic acid:** FZXCPFJMYOQZCA-BYPYZUCNSA-N[\[2\]](#)
- **(R)-6-Oxo-piperidine-2-carboxylic acid:** FZXCPFJMYOQZCA-SCSAIBSYSA-N

Synthesis of 6-Oxo-piperidine-2-carboxylic Acid

The primary route for the synthesis of **6-Oxo-piperidine-2-carboxylic acid** is through the cyclization of α -aminoadipic acid. This intramolecular reaction forms the stable six-membered lactam ring. While various methods can achieve this transformation, a general protocol is outlined below.

Experimental Protocol: Cyclization of α -Aminoadipic Acid

This protocol is a representative method for the laboratory-scale synthesis of **6-Oxo-piperidine-2-carboxylic acid**.

Materials:

- α -Aminoadipic acid

- High-boiling point solvent (e.g., dimethylformamide, DMSO)
- Acid or base catalyst (optional, reaction can proceed thermally)
- Hydrochloric acid (for pH adjustment)
- Ethyl acetate
- Anhydrous sodium sulfate
- Rotary evaporator
- Standard laboratory glassware

Procedure:

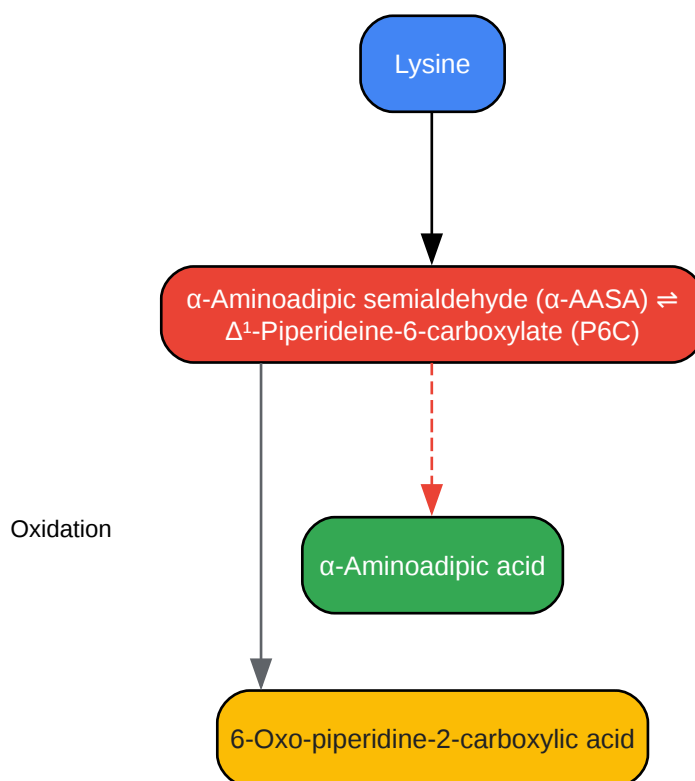
- **Dissolution:** Dissolve α -aminoadipic acid in a high-boiling point solvent in a round-bottom flask equipped with a reflux condenser. The concentration should be optimized to favor intramolecular cyclization over intermolecular polymerization.
- **Heating:** Heat the reaction mixture to a temperature that facilitates the removal of water, typically between 100-150°C. The reaction can be monitored by thin-layer chromatography (TLC) to track the disappearance of the starting material.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature.
- **Extraction:** Dilute the reaction mixture with water and acidify with hydrochloric acid to a pH of approximately 2-3. Extract the aqueous solution multiple times with ethyl acetate.
- **Drying and Concentration:** Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product can be purified by recrystallization or column chromatography to yield pure **6-Oxo-piperidine-2-carboxylic acid**.

Role as a Biomarker in ALDH7A1 Deficiency

6-Oxo-piperidine-2-carboxylic acid has been identified as a significant biomarker for Pyridoxine-Dependent Epilepsy, a condition caused by mutations in the ALDH7A1 gene. This genetic defect leads to the accumulation of α -aminoadipic semialdehyde (α -AASA) and its cyclic form, Δ^1 -piperideine-6-carboxylate (P6C). These compounds are precursors to **6-Oxo-piperidine-2-carboxylic acid**.

Biochemical Pathway

The formation of **6-Oxo-piperidine-2-carboxylic acid** is intrinsically linked to the lysine degradation pathway. A deficiency in the ALDH7A1 enzyme disrupts this pathway, leading to the accumulation of upstream metabolites and the subsequent formation of the biomarker.



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Caption: Lysine degradation and **6-Oxo-piperidine-2-carboxylic acid** formation.

Quantitative Data

The concentration of **6-Oxo-piperidine-2-carboxylic acid** is significantly elevated in the urine of individuals with ALDH7A1 deficiency compared to healthy controls. This makes it a reliable

diagnostic marker.

Cohort	Urinary 6-Oxo-piperidine-2-carboxylic acid (mmol/mol creatinine)
Control (< 6 months)	0 - 3.2
Control (> 6 months)	0 - 3.2
ALDH7A1 Deficient (< 6 months)	Can be within the normal range in some cases[3]
ALDH7A1 Deficient (> 6 months)	Significantly elevated above the normal range[3]

Note: Data is indicative and may vary between studies.

Experimental Protocol: Quantification in Urine

The following is a summarized protocol for the quantification of **6-Oxo-piperidine-2-carboxylic acid** in urine samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

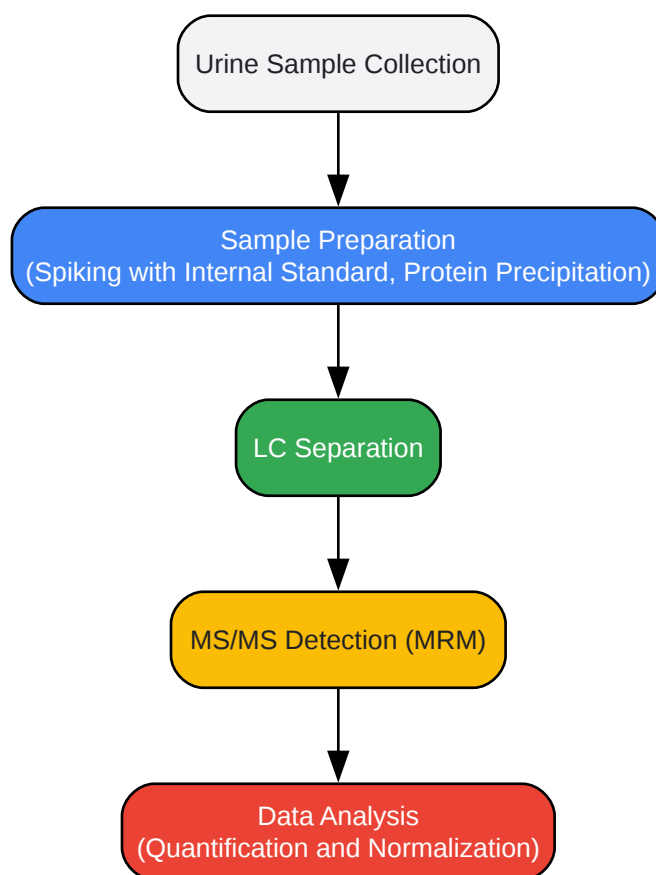
Materials:

- Urine sample
- Internal standard (e.g., deuterated **6-Oxo-piperidine-2-carboxylic acid**)
- Acetonitrile
- Formic acid
- Ammonium acetate
- HPLC column (e.g., C18 or HILIC)
- Triple quadrupole mass spectrometer

Procedure:

- Sample Preparation:

- Thaw frozen urine samples at room temperature.
- Centrifuge to remove any particulate matter.
- To a specific volume of the supernatant, add the internal standard solution.
- Precipitate proteins by adding a solvent like acetonitrile.
- Centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to an autosampler vial for analysis.
- LC-MS/MS Analysis:
 - Chromatography: Inject the prepared sample onto the HPLC column. Use a gradient elution with mobile phases typically consisting of water and an organic solvent (e.g., acetonitrile) with additives like formic acid or ammonium acetate to achieve separation.
 - Mass Spectrometry: The eluent from the HPLC is introduced into the mass spectrometer. Use electrospray ionization (ESI) in positive ion mode. Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard in Multiple Reaction Monitoring (MRM) mode.
- Data Analysis:
 - Quantify the concentration of **6-Oxo-piperidine-2-carboxylic acid** by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.
 - Normalize the concentration to the urinary creatinine level.



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